molecular formula C31H22N4O2S3 B1314707 (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate CAS No. 143183-03-3

(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate

Cat. No. B1314707
M. Wt: 578.7 g/mol
InChI Key: UYVFYQGIARQHJC-LSWMGQQCSA-N
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Description

“(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate” is a chemical compound with the formula C31H22N4O2S3 . It is stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 30g of 7-AVCA and 85g of cefdinir side chain active ester are added to 100 ml of dimethylacetamide, and the mixture is reacted with triethylamine at 15 - 20℃ for 4 hours . In the second stage, the reaction is carried out with hydrogen chloride and methoxybenzene in dichloromethane and dimethylacetamide at -15 - -10℃ for 2 hours .


Physical And Chemical Properties Analysis

This compound has a boiling point that is not specified . It is stored in a dry environment at 2-8°C . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Thiazolyl Benzothiazolyl Thioesters The compound (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate is closely related to several synthesized thiazolyl benzothiazolyl thioesters. For instance, Wang Yu-huan discussed the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, highlighting the optimization of reaction conditions to achieve a yield of 86.8% Wang Yu-huan. Similarly, Tian Da-kui developed a method for synthesizing MICA activated thioester, a key intermediate for Cefixime and Carumonam, by esterification reaction and confirmed the structure by IR and 1HNMR data Tian Da-kui.

Derivative Synthesis and Characterization H. M. Mohamed presented a synthesis approach for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, confirming the structures using elemental analysis and spectroscopic data. The derivatives were further used for synthesizing new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives H. M. Mohamed. In another study, N. Mishra and colleagues synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, characterizing them using various spectroscopic techniques and analyzing their antimicrobial activity against epidemic causing bacterial strains N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey.

Novel Compounds and Biological Activity P. Uma et al. synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and its derivatives, discovering that certain compounds exhibited more toxicity to bacteria, especially those with chlorine substituents P. Uma, K. Rajanna, Firasath Unnisa, P. K. Saiprakash. Emel Ermiş and Kaan Durmuş synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, characterized them, and studied their electronic absorption behaviors in different solvents Emel Ermiş, Kaan Durmuş.

Safety And Hazards

The safety information for this compound, such as the signal word, class, precautionary statements, UN number, hazard statements, and packing group, are not provided .

properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N4O2S3/c32-29-33-25(20-38-29)27(28(36)40-30-34-24-18-10-11-19-26(24)39-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVFYQGIARQHJC-LSWMGQQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)SC5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate

CAS RN

143183-03-3
Record name S-2-Benzothiazolyl (αZ)-2-amino-α-[(triphenylmethoxy)imino]-4-thiazoleethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143183-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-1,3-benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)((trityloxy)imino)ethanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143183033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-1,3-benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)[(trityloxy)imino]ethanethioate
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